(1,2-Dimethylpyrazolidin-4-yl)methanamine

Lipophilicity LogP Drug Design

(1,2-Dimethylpyrazolidin-4-yl)methanamine (CAS 155429-88-2) is a heterocyclic organic compound classified as a pyrazolidine derivative, featuring a saturated five-membered ring containing two nitrogen atoms at positions 1 and 2, each substituted with a methyl group, and a methanamine (-CH2NH2) functional group at the 4-position. Its molecular formula is C6H15N3, and its molecular weight is 129.20 g/mol.

Molecular Formula C6H15N3
Molecular Weight 129.2 g/mol
CAS No. 155429-88-2
Cat. No. B139368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-Dimethylpyrazolidin-4-yl)methanamine
CAS155429-88-2
Synonyms4-Pyrazolidinemethanamine,1,2-dimethyl-(9CI)
Molecular FormulaC6H15N3
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCN1CC(CN1C)CN
InChIInChI=1S/C6H15N3/c1-8-4-6(3-7)5-9(8)2/h6H,3-5,7H2,1-2H3
InChIKeyCXDWRCZHEYCQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline for (1,2-Dimethylpyrazolidin-4-yl)methanamine (CAS 155429-88-2): Class, Properties, and Analytical Specifications


(1,2-Dimethylpyrazolidin-4-yl)methanamine (CAS 155429-88-2) is a heterocyclic organic compound classified as a pyrazolidine derivative, featuring a saturated five-membered ring containing two nitrogen atoms at positions 1 and 2, each substituted with a methyl group, and a methanamine (-CH2NH2) functional group at the 4-position . Its molecular formula is C6H15N3, and its molecular weight is 129.20 g/mol . The compound is primarily utilized as a synthetic building block in medicinal chemistry and chemical research . Commercial sources typically supply this compound with a minimum purity specification of 97% and recommend long-term storage in a cool, dry place .

Why (1,2-Dimethylpyrazolidin-4-yl)methanamine (CAS 155429-88-2) Cannot Be Directly Substituted by Closely Related Pyrazolidine Analogs


Within the pyrazolidine class, even subtle structural modifications can yield significant differences in physicochemical properties that critically impact downstream synthetic applications and biological assay outcomes . The specific combination of a 4-aminomethyl substituent and 1,2-dimethylation on the pyrazolidine core in CAS 155429-88-2 dictates its unique solubility, basicity, and reactivity profile, which may not be accurately replicated by other C6H15N3 isomers (e.g., CAS 155429-86-0) or other N,N'-dialkyl analogs (e.g., the diethyl variant CAS 124526-82-5) . Therefore, assuming functional interchangeability without direct comparative data on critical parameters like LogP, boiling point, or amine reactivity is not scientifically justified and can introduce uncharacterized variables into a research or production workflow . The following evidence guide provides the quantitative basis for this differentiation.

Comparative Evidence Guide: Quantifying the Differentiation of (1,2-Dimethylpyrazolidin-4-yl)methanamine (CAS 155429-88-2) Against Key Analogs


Differentiation by Hydrophilicity: (1,2-Dimethylpyrazolidin-4-yl)methanamine vs. 1,2-Diethylpyrazolidin-4-yl)methanamine

(1,2-Dimethylpyrazolidin-4-yl)methanamine (CAS 155429-88-2) exhibits a significantly more hydrophilic profile compared to its diethyl analog (CAS 124526-82-5) . This is a critical differentiator for applications requiring aqueous solubility or minimizing lipophilic-driven off-target binding. The target compound shows a calculated LogP of -2.06, while the diethyl analog has a calculated LogP of 0.71, a difference of approximately 2.8 log units [REFS-1, REFS-2].

Lipophilicity LogP Drug Design Solubility

Differentiation by Boiling Point and Volatility: (1,2-Dimethylpyrazolidin-4-yl)methanamine vs. 1,2-Diethylpyrazolidin-4-yl)methanamine

The boiling point of (1,2-Dimethylpyrazolidin-4-yl)methanamine is considerably lower than that of its diethyl analog, a key consideration for purification strategies and high-temperature reaction conditions . The target compound has a predicted boiling point of 185.9±32.0 °C at 760 mmHg, compared to 227.4 °C for the diethyl analog, representing a 41.5 °C reduction [REFS-1, REFS-2].

Boiling Point Volatility Purification Process Chemistry

Differentiation by Conformational Flexibility and Donor Count: (1,2-Dimethylpyrazolidin-4-yl)methanamine vs. 1,2-Dimethylpyrazolidine

Compared to the simpler core 1,2-dimethylpyrazolidine (CAS 38704-89-1), the target compound's 4-methanamine substituent introduces an additional hydrogen bond donor and acceptor, fundamentally altering its potential for intermolecular interactions [REFS-1, REFS-2]. This is quantified by differences in hydrogen bond donor count and polar surface area. The target compound has 2 H-bond donors and a TPSA of 33 Ų, whereas 1,2-dimethylpyrazolidine has 0 H-bond donors and a lower TPSA [REFS-2, REFS-3].

Hydrogen Bonding Polar Surface Area Pharmacophore Ligand Design

Analytical Quality Control: Standardized Purity Specification of (1,2-Dimethylpyrazolidin-4-yl)methanamine

(1,2-Dimethylpyrazolidin-4-yl)methanamine (CAS 155429-88-2) is commercially supplied with a consistently stated minimum purity specification of 97% across multiple reputable vendors, including AKSci and Bidepharm [REFS-1, REFS-2]. This level of purity, supported by analytical documentation (e.g., NMR, HPLC, GC) upon request, provides a reliable baseline for experimental reproducibility, which may not be uniformly available or stated for less common in-class compounds .

Purity Quality Assurance Batch Consistency Procurement

Class-Leading Aqueous Solubility Profile of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Based on its calculated physicochemical properties, (1,2-Dimethylpyrazolidin-4-yl)methanamine is inferred to have the highest aqueous solubility among its closest C6H15N3 isomers and dialkyl analogs . Its LogP of -2.06 is significantly lower (more hydrophilic) than the isomeric 2-(2-methylpyrazolidin-1-yl)ethanamine (CAS 155429-86-0, LogP -1.77) and the diethyl analog (CAS 124526-82-5, LogP 0.71) [REFS-1, REFS-2, REFS-3].

Solubility Aqueous Chemistry Bioavailability Formulation

Procurement-Driven Application Scenarios for (1,2-Dimethylpyrazolidin-4-yl)methanamine (CAS 155429-88-2) Based on Its Verified Differentiation


Aqueous-Phase Synthetic Chemistry and High-Throughput Experimentation

Due to its leading hydrophilic profile (inferred LogP = -2.06) compared to its diethyl analog and other isomers, (1,2-Dimethylpyrazolidin-4-yl)methanamine is the optimal choice for reactions designed to be run in water or aqueous solvent mixtures . Its high water compatibility minimizes solubility-related failures in automated liquid handling systems used in high-throughput parallel synthesis and screening, ensuring reproducible reagent delivery .

Medicinal Chemistry Building Block for Polar Pharmacophores

The compound's combination of a primary amine handle and a highly polar core (TPSA 33 Ų, 2 H-bond donors) makes it a strategically important building block for introducing a solubility-enhancing motif into drug-like molecules . Its structural differentiation from non-amine analogs like 1,2-dimethylpyrazolidine provides a unique vector for generating diverse lead compounds in early-stage drug discovery libraries .

Process Chemistry Development and Small-Scale Purification

With a predicted boiling point of approximately 185.9 °C, this compound offers a practical advantage in laboratory-scale purification via distillation over the higher-boiling diethyl analog (227.4 °C) . Furthermore, its standardized and well-documented purity specification of 97% from multiple suppliers (e.g., AKSci, Bidepharm) reduces the need for in-house re-purification, saving time and resources in process development workflows .

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